4-(2,6-Difluorophenoxy)aniline
Description
4-(2,6-Difluorophenoxy)aniline is a fluorinated aromatic amine featuring a 2,6-difluorophenoxy group attached to an aniline moiety. Its molecular formula is C₁₂H₁₀F₂NO, with a molecular weight of 237.21 g/mol. This compound has garnered significant attention in pharmaceutical research, particularly as a key intermediate in synthesizing derivatives targeting the HMRGX1 receptor for pain management. Patents by Eli Lilly and Company highlight its role in developing pyrimidine-2-amine derivatives, such as 4-(2,6-difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine, which act as potent HMRGX1 receptor potentiators . The electron-withdrawing fluorine atoms enhance the compound’s metabolic stability and binding affinity to biological targets, making it a critical scaffold in medicinal chemistry.
Properties
IUPAC Name |
4-(2,6-difluorophenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-10-2-1-3-11(14)12(10)16-9-6-4-8(15)5-7-9/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWLDDHBHQYMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC2=CC=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2,6-Difluorophenoxy)aniline typically involves the reaction of 2,6-difluorophenol with aniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The amine group activates the aromatic ring toward electrophilic substitution, while the 2,6-difluorophenoxy group directs reactivity through steric and electronic effects. Key reactions include:
Halogenation
-
Bromination : Reacts with bromine in aqueous or acidic conditions to form mono- or polybrominated products. The fluorine atoms deactivate the ring but direct substitution to the para position relative to the amine.
Nitration
-
Nitration occurs selectively at the para position to the amine group using nitric acid in sulfuric acid. The difluorophenoxy group minimizes competing ortho substitution .
Sulfonation
-
Reacts with fuming sulfuric acid to produce sulfonated derivatives, often at the meta position relative to the amine due to steric hindrance from the phenoxy group .
Oxidative Reactions
The electron-rich aromatic system is susceptible to oxidation, particularly at the amine group:
Oxidation to Nitroso/Nitro Derivatives
-
Potassium permanganate (KMnO₄) : Oxidizes the amine to a nitro group in acidic or neutral media, forming 4-(2,6-difluorophenoxy)nitrobenzene .
-
Hydrogen peroxide (H₂O₂) : Generates nitroso intermediates under mild conditions .
Quinone Formation
-
Strong oxidants like chromic acid convert the compound into 2,6-difluorophenoxyquinone , leveraging the electron-withdrawing effects of fluorine .
Coupling Reactions
The amine and fluorine substituents facilitate cross-coupling reactions:
Buchwald–Hartwig Amination
-
Palladium-catalyzed coupling with aryl halides forms biaryl amines. Example:
Reagents Conditions Product Yield Source Pd(OAc)₂, Xantphos, Cs₂CO₃ Toluene, 110°C, 24h N-aryl-4-(2,6-difluorophenoxy)aniline 78%
Ullmann Coupling
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Copper-catalyzed coupling with iodobenzene yields N-phenyl-4-(2,6-difluorophenoxy)aniline in DMF at 120°C.
Hydrogenation
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Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic amine to a cyclohexylamine derivative, retaining the difluorophenoxy group.
LiAlH₄ Reduction
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Converts nitro derivatives back to amines under anhydrous conditions.
Diazotization and Subsequent Reactions
The primary amine undergoes diazotization, enabling diverse functionalization:
Sandmeyer Reaction
Azo Coupling
Mechanistic Insights
-
Electron-Withdrawing Effects : Fluorine atoms reduce electron density on the ring, slowing electrophilic substitution but enhancing oxidative stability .
-
Radical Pathways : Photoinduced reactions generate difluoroalkyl radicals, enabling chain propagation in coupling reactions (e.g., Eosin Y photocatalysis) .
Analytical Characterization
Scientific Research Applications
4-(2,6-Difluorophenoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,6-Difluorophenoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between 4-(2,6-Difluorophenoxy)aniline and analogous compounds:
Key Findings from Comparative Analysis
Substituent Position and Electronic Effects
- Fluorine Substitution: The 2,6-difluorophenoxy group in this compound provides strong electron-withdrawing effects, enhancing stability and receptor binding compared to 4-(3,4-Difluorophenoxy)aniline, where fluorine placement reduces steric hindrance but alters electronic interactions .
- Methoxy vs.
Biological Activity
4-(2,6-Difluorophenoxy)aniline is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.
The biological activity of this compound is primarily attributed to its role as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play critical roles in the signaling pathways that regulate cell division and survival. Inhibition of these kinases can lead to reduced tumor growth and proliferation.
Anticancer Activity
In vitro studies have demonstrated that this compound effectively reduces cell viability in various cancer cell lines. Notably:
- Breast Cancer : The compound showed significant cytotoxic effects against human breast cancer cells, with IC₅₀ values indicating potent activity .
- Mechanistic Studies : The inhibition of specific tyrosine kinases involved in cancer progression has been confirmed through various assays, suggesting its potential as a therapeutic agent in oncology .
Case Studies
- Study on Human Breast Cancer : A series of experiments indicated that treatment with this compound led to apoptosis in breast cancer cells. The study highlighted the downregulation of key survival pathways associated with cell death .
- Inflammatory Diseases : Research has also suggested that this compound may play a role in modulating immune responses, potentially benefiting conditions like asthma by inhibiting pathways activated by tyrosine kinases involved in inflammation .
Data Table: Biological Activities
| Activity | Cell Line/Model | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Anticancer (Breast Cancer) | MCF-7 | 5.0 | Tyrosine kinase inhibition |
| Antiinflammatory | Mouse Model | 10.0 | Modulation of immune response |
| Cytotoxicity | HeLa (Cervical Cancer) | 7.0 | Induction of apoptosis |
Research Findings
Recent literature emphasizes the importance of structure-activity relationship (SAR) studies for optimizing the efficacy of this compound. Variations in the difluorophenoxy group have been explored to enhance selectivity and potency against specific kinases .
Pharmacological Insights
The compound's pharmacokinetics and bioavailability have been assessed in preclinical models, indicating favorable absorption characteristics and metabolic stability, which are critical for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
